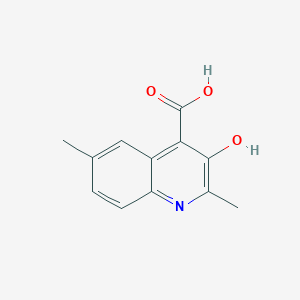

3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

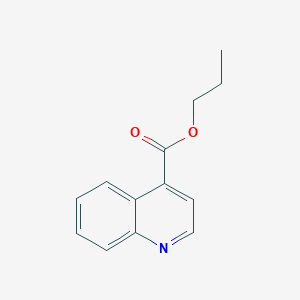

L'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique est un dérivé de la quinoléine connu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupe hydroxyle en position trois, de deux groupes méthyle en positions deux et six et d'un groupe acide carboxylique en position quatre du cycle quinoléine. Sa formule moléculaire est C12H11NO3 et sa masse molaire est de 217,22 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de dérivés d'aniline avec de l'éthoxymethylènemalonate de diéthyle, suivie d'une cyclisation et de modifications ultérieures des groupes fonctionnels .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des protocoles de synthèse en plusieurs étapes, y compris l'utilisation de réactions catalysées par des métaux de transition, de réactions médiées par des liquides ioniques sans métaux et de protocoles de réaction verts pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés de la quinone.

Réduction : Le groupe acide carboxylique peut être réduit pour former des dérivés d'alcool.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs électrophiles comme les halogènes et les agents de nitration sont couramment utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de la quinone, des dérivés d'alcool et divers composés quinoléiques substitués .

Applications De Recherche Scientifique

L'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et acide carboxylique jouent un rôle crucial dans son activité biologique, lui permettant de se lier aux enzymes et aux récepteurs, modulant ainsi leurs fonctions. Les propriétés antioxydantes du composé sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif .

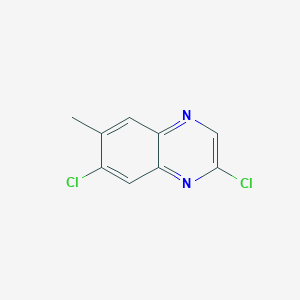

Composés similaires :

Acide 3-hydroxy-2-phénylquinoléine-4-carboxylique : Connu pour ses effets antirhumatismaux.

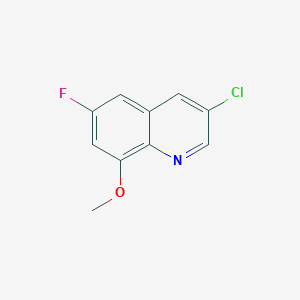

7-Chloro-4-hydroxyquinoléine : Présente une activité antioxydante.

7-Fluoro-4-hydroxyquinoléine : Egalement connu pour ses propriétés antioxydantes.

Unicité : L'acide 3-hydroxy-2,6-diméthylquinoléine-4-carboxylique est unique en raison de la présence de deux groupes méthyle en positions deux et six, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurale le distingue des autres dérivés de la quinoléine et contribue à ses applications et propriétés spécifiques .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Known for its antirheumatic effects.

7-Chloro-4-hydroxyquinoline: Exhibits antioxidant activity.

7-Fluoro-4-hydroxyquinoline: Also known for its antioxidant properties.

Uniqueness: 3-Hydroxy-2,6-dimethylquinoline-4-carboxylic acid is unique due to the presence of two methyl groups at the second and sixth positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific applications and properties .

Propriétés

Numéro CAS |

42757-89-1 |

|---|---|

Formule moléculaire |

C12H11NO3 |

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

3-hydroxy-2,6-dimethylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-6-3-4-9-8(5-6)10(12(15)16)11(14)7(2)13-9/h3-5,14H,1-2H3,(H,15,16) |

Clé InChI |

NHCASWVQOVFTLZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(=C(N=C2C=C1)C)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)

![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)